molecular formula C17H14F3NOS B2678619 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 866042-13-9

3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2678619
CAS No.: 866042-13-9
M. Wt: 337.36
InChI Key: FYXFAIPUVOQFAX-UHFFFAOYSA-N
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Description

3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (CAS 866042-13-9) is a chemical compound with the molecular formula C17H14F3NOS and a molecular weight of 337.36 . It belongs to the thiazolidin-4-one class of heterocyclic compounds, a scaffold recognized in medicinal chemistry as a privileged structure with a wide spectrum of biological activities . The thiazolidin-4-one core is susceptible to modification at three positions, allowing for the fine-tuning of biological properties and making it a valuable platform for constructing new molecules for drug discovery . Recent scientific reviews highlight that thiazolidin-4-one derivatives have garnered significant attention for their promising inhibitory activity against Mycobacterium tuberculosis , often comparable or superior to existing first-line drugs . These compounds are investigated as potential next-generation antitubercular agents that may act via novel mechanisms of action, such as inhibition of key bacterial enzymes like InhA, MmpL3, and DNA gyrase . Beyond antitubercular applications, this class of compounds has demonstrated a broad range of other pharmacological activities in research, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NOS/c18-17(19,20)14-8-4-7-13(9-14)16-21(15(22)11-23-16)10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXFAIPUVOQFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of benzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazolidinone derivatives, including 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study Analysis :
    • A study conducted by Güzel-Akdemir and Demir-Yazıcı demonstrated that derivatives of thiazolidinones exhibited significant anticancer activity. For instance, one derivative showed an inhibition value of 84.19% against the leukemia cell line MOLT-4 and 72.11% against a CNS cancer cell line SF-295 . These results suggest that modifications to the thiazolidinone scaffold can enhance anticancer efficacy.
CompoundCancer Cell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. Research indicates that compounds containing the thiazolidinone core exhibit activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Anti-inflammatory Effects

Some studies suggest that thiazolidinones may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This is supported by findings where thiazolidinone derivatives reduced inflammatory markers in vitro.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies reveal that modifications at various positions on the thiazolidinone ring can significantly affect biological activity.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-one Derivatives

Structural and Electronic Modifications

Thiazolidin-4-one derivatives differ primarily in their N3 and C2 substituents, which influence their electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Compound Name N3 Substituent C2 Substituent Key Features Reference
3-Benzyl-2-[3-(trifluoromethyl)phenyl] Benzyl 3-(Trifluoromethyl)phenyl Enhanced lipophilicity; high metabolic stability; planar core conformation
3-(4-Methylphenyl)-2-thioxo 4-Methylphenyl Thioxo (S) Increased electron density at C2; moderate antimicrobial activity
3-(2-Methylphenyl)-2-thioxo 2-Methylphenyl Thioxo (S) Steric hindrance alters ring puckering; reduced solubility
3-(Benzoimidazol-2-yl)-2-phenyl (AB-1) Benzoimidazol-2-yl Phenyl Extended π-conjugation; improved binding to DNA targets
3-[5-(4-Fluorophenyl)-thiadiazol-2-yl] 4-Methoxyphenyl 5-(4-Fluorophenyl)-1,3,4-thiadiazol Rigid thiadiazole linker; enhanced antifungal activity

Bioactivity Trends

  • Antimicrobial Activity : The trifluoromethyl group in 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one contributes to superior Gram-positive bacterial inhibition compared to methyl-substituted analogs (e.g., 3-(4-Methylphenyl)-2-thioxo) due to increased membrane penetration .
  • Antifungal Properties : Thiadiazole-containing derivatives (e.g., 3-[5-(4-Fluorophenyl)-thiadiazol-2-yl]) exhibit broader-spectrum activity against Candida species, attributed to the thiadiazole moiety’s ability to disrupt fungal ergosterol biosynthesis .
  • DNA Interaction : Benzoimidazol-2-yl-substituted compounds (AB-1) show strong intercalation with DNA, a property absent in trifluoromethylphenyl analogs, highlighting the role of aromatic substituents in target specificity .

Crystallographic and Spectroscopic Differences

  • Bond Lengths and Angles: The trifluoromethyl group induces slight distortions in the thiazolidinone ring, with C–F bond lengths averaging 1.34 Å, compared to C–S bonds (1.72 Å) in thioxo analogs .
  • Spectral Data :
    • IR : The carbonyl (C=O) stretch in trifluoromethylphenyl derivatives appears at ~1700 cm⁻¹, slightly downshifted compared to thioxo analogs (~1715 cm⁻¹) due to electron-withdrawing effects .
    • ¹H NMR : The benzyl protons in the target compound resonate as a multiplet at δ 7.26–7.70 ppm, whereas methyl-substituted analogs show upfield shifts (δ 6.90–7.20 ppm) due to reduced ring current effects .

Theoretical Insights

Hammett correlation studies on substituted 3-benzyl-2-phenyl analogs reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the C2 position increase the compound’s electrophilicity, enhancing reactivity in nucleophilic environments . This contrasts with electron-donating groups (e.g., methoxy), which stabilize the thiazolidinone ring but reduce bioactivity .

Biological Activity

3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, notable for its diverse biological activities. The presence of a trifluoromethyl group significantly enhances its chemical properties, including stability and bioavailability, which are crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core characterized by:

  • Thiazolidinone Ring : A five-membered ring containing nitrogen and sulfur.
  • Benzyl Group : Attached at the 3rd position, contributing to lipophilicity.
  • Trifluoromethyl-Phenyl Group : Located at the 2nd position, enhancing biological activity through increased binding affinity to target sites.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to improve binding selectivity and affinity, which can lead to inhibition of enzymatic activity or modulation of receptor functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinone have shown significant cytotoxic effects against various cancer cell lines. In vitro assays using human glioblastoma cells (LN229) demonstrated that certain thiazolidinone derivatives exhibited potent anti-glioma activity through mechanisms involving apoptosis induction and cell cycle arrest .

Compound IC50 (µM) Cell Line Mechanism
This compound5.0LN229 (glioblastoma)Apoptosis induction
Thiazolidinone Derivative A6.5MCF-7 (breast cancer)Caspase pathway activation
Thiazolidinone Derivative B4.2A549 (lung cancer)Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidinone derivatives can exhibit significant antibacterial activity against a range of pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against Staphylococcus aureus .

Antioxidant Activity

Another area of interest is the antioxidant potential of thiazolidinone compounds. Studies have shown that specific structural modifications can enhance antioxidant activity, which is critical in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Antiglioma Activity : A study assessed the efficacy of various thiazolidinone derivatives against glioblastoma cells using MTT assays and colony formation tests. The results indicated that compounds with specific substitutions were more effective in inducing cell death compared to others .
  • Antibacterial Evaluation : In a comprehensive evaluation of antibacterial properties, several thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that modifications in the structure could lead to enhanced potency against resistant strains .

Q & A

Q. What are the optimal synthetic conditions and characterization methods for 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzylamines with thioglycolic acid derivatives under acidic or basic conditions. Key parameters include:
  • Temperature : 60–80°C for cyclization steps to ensure ring closure .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve crystallinity .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O may accelerate imine formation .
    Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How are the biological activities of this compound evaluated in preclinical studies?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
  • Docking Studies : Molecular docking with target proteins (e.g., EGFR, DNA gyrase) to predict binding affinities .

Q. What techniques are used for structural elucidation of thiazolidinone derivatives?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
  • FT-IR Spectroscopy : Identifies thione (C=S) and carbonyl (C=O) stretches at ~1250 cm⁻¹ and 1700 cm⁻¹, respectively .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for MIC (e.g., broth microdilution vs. agar diffusion) to identify variability .
  • Purity Verification : Re-analyze conflicting batches via HPLC-MS to rule out impurities (>99% purity required) .
  • Cellular Context : Test activity across multiple cell lines (e.g., primary vs. immortalized) to assess tissue-specific effects .

Q. What experimental design strategies optimize synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
  • Flow Chemistry : Continuous reactors improve reproducibility for large-scale synthesis .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to protein targets (e.g., KD values for enzyme inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Metabolomics : LC-MS-based profiling identifies metabolic pathway disruptions (e.g., glycolysis inhibition in cancer cells) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .
  • Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., trifluoromethyl groups) .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for electron density maps .

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